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Compound of Interest

Compound Name: FNC-TP trisodium

Cat. No.: B11935892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of FNC-TP trisodium, the active

triphosphate form of the novel nucleoside reverse transcriptase inhibitor (NRTI) Azvudine (also

known as FNC), against other established NRTIs. The data presented is compiled from publicly

available research to assist in evaluating its potential as an antiretroviral agent.

Mechanism of Action: A Dual-Threat Inhibitor
FNC operates as a potent inhibitor of HIV-1 reverse transcriptase (RT). Following cellular

uptake, FNC is phosphorylated by host cellular kinases to its active form, FNC-TP. FNC-TP

then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the

nascent viral DNA chain.[1] Upon incorporation, FNC-TP acts as a chain terminator, halting

further DNA synthesis and thus viral replication.[1][2] This is the primary mechanism shared

with other NRTIs.

Interestingly, emerging research suggests a dual-target mechanism for Azvudine, where it may

also interact with the viral infectivity factor (Vif) protein, although the primary anti-HIV activity is

attributed to its role as a reverse transcriptase inhibitor.[3]
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Figure 1: Mechanism of Action of FNC-TP

Comparative Efficacy Data
The in vitro efficacy of NRTIs is typically evaluated by determining their 50% effective

concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in

enzymatic assays against purified HIV-1 reverse transcriptase.

In Vitro Anti-HIV-1 Activity (EC50)
The following table summarizes the EC50 values of FNC (Azvudine) against wild-type HIV-1

strains, demonstrating its high potency.

Compound HIV-1 Strain Cell Line EC50 (nM) Reference

FNC (Azvudine) Various - 0.03 - 6.92 [4][5]

FNC (Azvudine) HIV-1IIIB C8166 0.11 [6]

Lamivudine

(3TC)
HIV-1IIIB C8166 130 [6]
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Note: Direct comparative EC50 values for the triphosphate forms are not typically measured in

cell-based assays as the phosphorylation occurs intracellularly.

HIV-1 Reverse Transcriptase Inhibition (IC50)
The following table presents the IC50 values for the triphosphate forms of FNC and other

NRTIs against HIV-1 reverse transcriptase. This provides a more direct comparison of the

inhibitory activity of the active metabolites.

Compound
(Triphosphate
Form)

Target IC50 (µM) Reference

FNC-TP
HIV-1 RT (RNA-

dependent)
5.3 [1]

FNC-TP
HIV-1 RT (DNA-

dependent)
4.6 [1]

Tenofovir-DP (TFV-

DP)
HIV-1 RT 0.1 [7]

Emtricitabine-TP

(FTC-TP)
HIV-1 RT 0.84 [7]

Note: Experimental conditions can vary between studies, affecting absolute IC50 values. The

data presented here is for comparative purposes.

Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
A common method to determine the IC50 of NRTI triphosphates against HIV-1 RT involves a

primer extension assay.

Objective: To measure the concentration of an NRTI-TP required to inhibit the synthesis of a

DNA strand by purified HIV-1 RT by 50%.

Materials:
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Purified recombinant HIV-1 Reverse Transcriptase

A synthetic template-primer hybrid (e.g., a DNA or RNA template annealed to a labeled DNA

primer)

Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

The NRTI triphosphate being tested (e.g., FNC-TP)

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)

Stop solution (containing EDTA and formamide)

Polyacrylamide gel electrophoresis (PAGE) apparatus

Phosphorimager or fluorescent scanner for detection

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the template-primer hybrid, HIV-1 RT,

and reaction buffer.

Inhibitor Addition: Add varying concentrations of the NRTI triphosphate to the reaction tubes.

Include a control with no inhibitor.

Initiation: Start the reaction by adding the dNTP mix.

Incubation: Incubate the reaction at a physiological temperature (e.g., 37°C) for a defined

period (e.g., 10-30 minutes).

Termination: Stop the reaction by adding the stop solution.

Analysis: Denature the DNA products and separate them by size using denaturing PAGE.

Detection: Visualize the labeled DNA products using a phosphorimager or fluorescent

scanner.

Quantification: Quantify the amount of full-length product in each lane.
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IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Start

1. Prepare Reaction Mix
(RT, Template-Primer, Buffer)

2. Add varying concentrations
of NRTI-TP

3. Initiate reaction with dNTPs

4. Incubate at 37°C

5. Stop reaction with EDTA

6. Separate products by PAGE

7. Visualize labeled DNA

8. Quantify and calculate IC50

End
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Figure 2: Experimental workflow for an RT inhibition assay.

Resistance Profile
A critical aspect of any new NRTI is its activity against drug-resistant strains of HIV-1. The

M184V/I mutation in the reverse transcriptase gene is a common resistance mutation selected

for by lamivudine (3TC) and emtricitabine (FTC).

Studies have shown that while the M184V mutation can cause a significant reduction in

susceptibility to Azvudine, the drug remains active in the nanomolar range.[6] Interestingly, in

vitro resistance selection studies suggest that the M184I mutation is more frequently selected

by Azvudine than M184V.[6] Molecular modeling indicates that the azido group of Azvudine

creates more steric hindrance with the isoleucine at position 184 compared to valine.[6]
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Figure 3: FNC resistance pathway.

Conclusion
FNC-TP trisodium, the active form of Azvudine, demonstrates potent inhibition of HIV-1

reverse transcriptase. While direct, side-by-side comparative studies with a full panel of other

NRTI-TPs are limited in the public domain, the available data suggests that FNC is a highly

potent NRTI. Its activity against the M184V/I resistance mutation, albeit reduced, indicates

potential for use in treatment-experienced patients. Further comprehensive comparative

studies are warranted to fully elucidate its efficacy profile relative to other approved NRTIs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11935892?utm_src=pdf-body-img
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0105617
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0105617
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0105617
https://www.benchchem.com/product/b11935892?utm_src=pdf-body-img
https://www.benchchem.com/product/b11935892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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